AP-III-a4 hydrochloride
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Overview
Description
AP-III-a4 hydrochloride, also known as ENOblock hydrochloride, is a novel small molecule inhibitor of the enzyme enolase. It is a nonsubstrate analogue that directly binds to enolase and inhibits its activity with an IC50 of 0.576 micromolar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AP-III-a4 hydrochloride involves multiple steps, starting from the appropriate precursor molecules. The detailed synthetic route is proprietary and typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization and chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, ensuring purity through advanced purification techniques, and adhering to Good Manufacturing Practices (GMP) to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
AP-III-a4 hydrochloride primarily undergoes binding interactions with its target enzyme, enolase. It does not participate in typical organic reactions like oxidation or reduction but rather inhibits enzymatic activity through direct binding .
Common Reagents and Conditions
The compound is typically used in biological assays at micromolar concentrations. Common reagents include buffers like phosphate-buffered saline (PBS) and solvents such as dimethyl sulfoxide (DMSO) for dissolving the compound .
Major Products Formed
As an inhibitor, this compound does not form major products through chemical reactions but rather through its biological activity, leading to the inhibition of enolase activity and subsequent biological effects .
Scientific Research Applications
AP-III-a4 hydrochloride has a wide range of applications in scientific research:
Cancer Research: It inhibits cancer cell migration and invasion, induces apoptosis, and reduces cancer cell viability under hypoxic conditions
Diabetes Research: It induces glucose uptake in hepatocytes and kidney cells and inhibits the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis
Metabolic Studies: It is used to study the role of enolase in glycolysis and other metabolic pathways
Drug Development: As a potential therapeutic agent, it is being explored for its efficacy in treating cancer and metabolic disorders
Mechanism of Action
AP-III-a4 hydrochloride exerts its effects by directly binding to the enzyme enolase, inhibiting its activity. This inhibition disrupts the glycolytic pathway, leading to reduced energy production in cancer cells, which is crucial for their survival and proliferation. The compound also downregulates the expression of proteins like AKT and Bcl-xL, which are involved in cell survival and apoptosis .
Comparison with Similar Compounds
AP-III-a4 hydrochloride is unique due to its nonsubstrate analogue mechanism of inhibiting enolase. Similar compounds include:
PFK-158: An inhibitor of phosphofructokinase, another key enzyme in glycolysis.
KAN0438757: An inhibitor of enolase with a different binding mechanism.
WAY-297848: A compound that targets glycolytic enzymes but with a different specificity.
These compounds share the common goal of disrupting glycolysis but differ in their specific targets and mechanisms of action, highlighting the unique approach of this compound in targeting enolase .
Properties
Molecular Formula |
C31H44ClFN8O3 |
---|---|
Molecular Weight |
631.2 g/mol |
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C31H43FN8O3.ClH/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33;/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40);1H |
InChI Key |
UYGRNXLHKIBHMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC2=NC(=NC(=N2)NCC3=CC=C(C=C3)F)NC4=CC=C(C=C4)CC(=O)NCCOCCOCCN.Cl |
Origin of Product |
United States |
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